5-(ブロモメチル)-2-フルオロベンズアルデヒド

概要

説明

Chemical compounds like “5-(Bromomethyl)-2-fluorobenzaldehyde” belong to the class of organic compounds known as aromatic aldehydes. These are aromatic compounds containing a carbonyl group directly attached to an aromatic ring .

Synthesis Analysis

The synthesis of such compounds often involves halogenation, a chemical reaction that incorporates a halogen (in this case, bromine and fluorine) into an organic compound .Molecular Structure Analysis

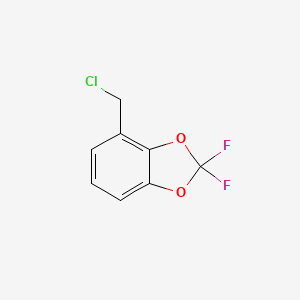

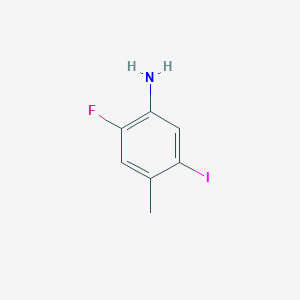

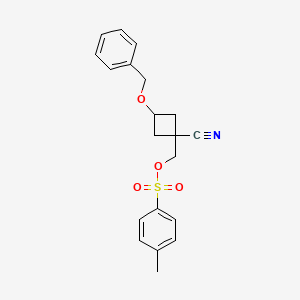

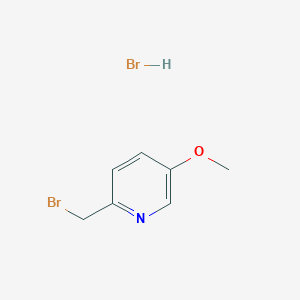

The molecular structure of a compound like this would likely involve a benzene ring (due to the ‘benzaldehyde’ component of the name), with a bromomethyl group (-CH2Br) and a fluorine atom attached at the 5th and 2nd carbon atoms respectively .Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous, depending on the conditions and reagents used. Halogenated compounds are often used in substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(Bromomethyl)-2-fluorobenzaldehyde” would depend on its specific structure. Factors such as polarity, reactivity, and stability would be influenced by the presence and position of the bromomethyl and fluorine groups .科学的研究の応用

フラン-2-エノンの合成

5-(ブロモメチル)-2-フルオロベンズアルデヒドは、フラン-2-エノンの合成に使用できます。このプロセスには、さまざまなホスホランのウィッティヒ反応が含まれます。 合成されたエノンは、モデル系におけるフリーラジカル酸化に影響を与え、特に活性酸素種の生成を抑制することが観察されています .

抗酸化活性

5-(ブロモメチル)-2-フルオロベンズアルデヒドから合成された化合物は、抗酸化活性を示しています。 これは、抗酸化物質が体内の有害なフリーラジカルを中和する上で重要な役割を果たす生化学および健康科学の分野で特に重要です .

染料製造

5-(ブロモメチル)-2-フルオロベンズアルデヒドは、多機能染料の製造に使用できます。 これらの染料は、生物学的実験において重要なツールであり、研究者が細胞構造を観察および分析し、生体分子を追跡し、細胞機能を評価し、細胞タイプを区別し、生体分子を検出し、組織病理を研究し、微生物を監視するのに役立ちます .

繊維染色

繊維産業では、5-(ブロモメチル)-2-フルオロベンズアルデヒドから誘導された染料を繊維染色に使用できます。 この用途は、伝統的な分野と機能性繊維処理などの新興分野の両方に及びます .

食品着色料

5-(ブロモメチル)-2-フルオロベンズアルデヒドから合成された染料は、食品着色料としても使用できます。 これらの着色料は、食品製品の色と外観を向上させるために使用されます .

色素増感太陽電池

再生可能エネルギーの分野では、5-(ブロモメチル)-2-フルオロベンズアルデヒドから誘導された染料を色素増感太陽電池に使用できます。 これらの太陽電池は、薄膜太陽電池の一種であり、従来のシリコン太陽電池の有望な代替手段と見なされています .

作用機序

Target of Action

Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the bromomethyl group in 5-(Bromomethyl)-2-fluorobenzaldehyde can act as an electrophile . The reaction involves the oxidative addition of the bromomethyl group to a palladium catalyst, followed by transmetalation with a boron reagent . The resulting organopalladium complex then undergoes reductive elimination to form the new carbon–carbon bond .

Biochemical Pathways

Bromomethyl compounds have been used in the synthesis of various heterocycles , which can interact with numerous biochemical pathways depending on their structure and functional groups.

Pharmacokinetics

The bromomethyl group can potentially enhance the lipophilicity of the compound, which may influence its absorption and distribution .

Result of Action

Bromomethyl compounds can potentially alkylate dna bases , which could lead to DNA crosslinking and intercalation . This could result in significant changes in cellular function, potentially leading to cytotoxic effects.

Action Environment

The action of 5-(Bromomethyl)-2-fluorobenzaldehyde can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, temperature, and the nature of the boron reagent . Additionally, the stability of bromomethyl compounds can be influenced by factors such as pH and temperature .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(bromomethyl)-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVUUCDJSGLSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278340 | |

| Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820717-85-8 | |

| Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820717-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。